molecular formula C17H17BrN2O3 B267428 N-[3-(acetylamino)phenyl]-5-bromo-2-ethoxybenzamide

N-[3-(acetylamino)phenyl]-5-bromo-2-ethoxybenzamide

货号 B267428
分子量: 377.2 g/mol
InChI 键: LEYHSDCDOBYCSV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[3-(acetylamino)phenyl]-5-bromo-2-ethoxybenzamide, commonly known as AEB071, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. AEB071 is a selective inhibitor of protein kinase C (PKC) and has been shown to have promising results in preclinical studies.

作用机制

AEB071 selectively inhibits N-[3-(acetylamino)phenyl]-5-bromo-2-ethoxybenzamide, which plays a role in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting N-[3-(acetylamino)phenyl]-5-bromo-2-ethoxybenzamide, AEB071 can affect various signaling pathways and cellular processes, leading to its therapeutic effects.
Biochemical and Physiological Effects:
AEB071 has been shown to have various biochemical and physiological effects. In preclinical studies, AEB071 has been shown to inhibit the growth of cancer cells, reduce inflammation in autoimmune diseases, and prevent transplant rejection. AEB071 has also been shown to have neuroprotective effects and improve cognitive function in animal models.

实验室实验的优点和局限性

One advantage of using AEB071 in lab experiments is its selectivity for N-[3-(acetylamino)phenyl]-5-bromo-2-ethoxybenzamide, which allows for more targeted effects. However, one limitation is the potential for off-target effects, which can affect the interpretation of experimental results.

未来方向

There are many potential future directions for research on AEB071. One area of interest is its potential use in combination with other therapies, such as chemotherapy or immunotherapy, for the treatment of cancer. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand the potential off-target effects of AEB071 and to optimize its therapeutic efficacy.

合成方法

The synthesis of AEB071 involves the reaction of 5-bromo-2-ethoxybenzoic acid with 3-aminoacetophenone to form the intermediate, 5-bromo-2-ethoxy-N-(3-acetylphenyl)benzamide. The intermediate is then reacted with thionyl chloride and triethylamine to form the final product, AEB071.

科学研究应用

AEB071 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune diseases, and transplant rejection. In preclinical studies, AEB071 has been shown to inhibit the growth of cancer cells and reduce inflammation in autoimmune diseases.

属性

产品名称

N-[3-(acetylamino)phenyl]-5-bromo-2-ethoxybenzamide

分子式

C17H17BrN2O3

分子量

377.2 g/mol

IUPAC 名称

N-(3-acetamidophenyl)-5-bromo-2-ethoxybenzamide

InChI

InChI=1S/C17H17BrN2O3/c1-3-23-16-8-7-12(18)9-15(16)17(22)20-14-6-4-5-13(10-14)19-11(2)21/h4-10H,3H2,1-2H3,(H,19,21)(H,20,22)

InChI 键

LEYHSDCDOBYCSV-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)Br)C(=O)NC2=CC(=CC=C2)NC(=O)C

规范 SMILES

CCOC1=C(C=C(C=C1)Br)C(=O)NC2=CC=CC(=C2)NC(=O)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。